

# The Discovery and Early Synthesis of Malonic Acid

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## Compound of Interest

Compound Name: Monomethyl malonate

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Malonic acid, systematically named propanedioic acid, is a dicarboxylic acid that laid the groundwork for a new class of chemical syntheses. Its discovery and the subsequent development of its synthesis are rooted in 19th-century organic chemistry.

## Initial Isolation and Characterization

Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes.<sup>[1][2][3]</sup> He successfully synthesized the compound through the chemical oxidation of malic acid, a substance naturally present in apples.<sup>[1][4]</sup> This is the origin of its name, derived from the Greek word μάλον (malon), meaning 'apple'.<sup>[1][3]</sup> Malonic acid is a naturally occurring substance found in various fruits and vegetables, with its calcium salt being particularly abundant in beetroot.<sup>[1][3][5]</sup>

## Early Synthetic Methodologies

Following its discovery, other chemists developed alternative synthetic routes. In 1864, Hermann Kolbe and Hugo Müller independently reported a synthesis from propionic acid.<sup>[1]</sup> However, a more classical and enduring laboratory preparation begins with chloroacetic acid.<sup>[1][2]</sup> This process involves the conversion of chloroacetic acid to its sodium salt, followed by a nucleophilic substitution with sodium cyanide to yield cyanoacetic acid. The nitrile group of cyanoacetic acid is then hydrolyzed to afford malonic acid.<sup>[1][3]</sup>

Today, industrial production of malonic acid is typically achieved through the hydrolysis of its corresponding diesters, such as dimethyl malonate or diethyl malonate.<sup>[1]</sup> More recently,

biotechnological methods using the fermentation of glucose have also been developed.[1][6]

## Physical and Chemical Properties

The utility of malonic acid and its esters in synthesis is largely due to their specific chemical properties, particularly the acidity of the  $\alpha$ -hydrogens in the esters.

Table 1: Physicochemical Properties of Malonic Acid and Diethyl Malonate

Property	Malonic Acid	Diethyl Malonate
IUPAC Name	Propanedioic acid	Diethyl propanedioate
Formula	$C_3H_4O_4$	$C_7H_{12}O_4$
Molar Mass	104.061 g/mol [1]	160.17 g/mol
Appearance	White crystalline solid[2]	Colorless liquid[5]
Melting Point	135–137 °C (decomposes)[1]	-50 °C
Boiling Point	Decomposes[1]	199.3 °C
Density	1.619 g/cm <sup>3</sup> [1]	1.055 g/cm <sup>3</sup>
Solubility in Water	763 g/L[1]	20.8 g/L
Acidity (pKa)	pKa <sub>1</sub> = 2.83, pKa <sub>2</sub> = 5.69[1]	pKa $\approx$ 13

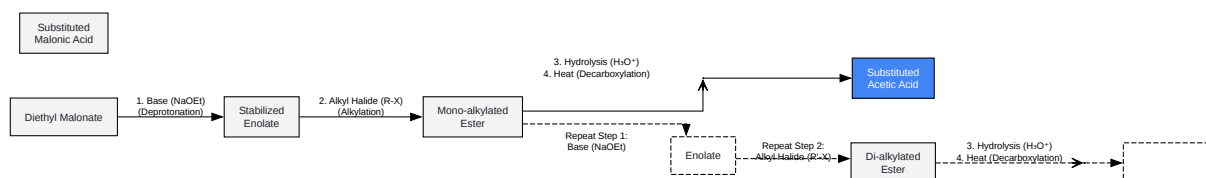
## The Malonic Ester Synthesis: A Cornerstone of C-C Bond Formation

The most significant application of malonic acid derivatives in organic synthesis is the malonic ester synthesis. This reaction sequence provides a versatile method for preparing mono- and di-substituted acetic acids from an alkyl halide.[7][8] The process leverages the high acidity of the methylene protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups.

The synthesis consists of a sequence of four key steps:

- Enolate Formation: Deprotonation of the  $\alpha$ -carbon with a moderately strong base (typically sodium ethoxide) to form a resonance-stabilized enolate.<sup>[7][9]</sup>
- Alkylation: The nucleophilic enolate attacks an alkyl halide in an  $S_N2$  reaction, forming a new carbon-carbon bond.<sup>[10][11]</sup>
- Saponification/Hydrolysis: The ester groups are hydrolyzed to carboxylic acid groups using either aqueous acid or a base like sodium hydroxide followed by acidification.<sup>[11]</sup>
- Decarboxylation: Upon heating, the resulting alkyl-substituted malonic acid readily loses a molecule of carbon dioxide to yield the final substituted acetic acid.<sup>[10][12]</sup>

A major advantage of this method is the ability to perform a second alkylation by repeating the deprotonation and alkylation steps before hydrolysis, allowing for the synthesis of di-substituted acetic acids.<sup>[11][13]</sup>



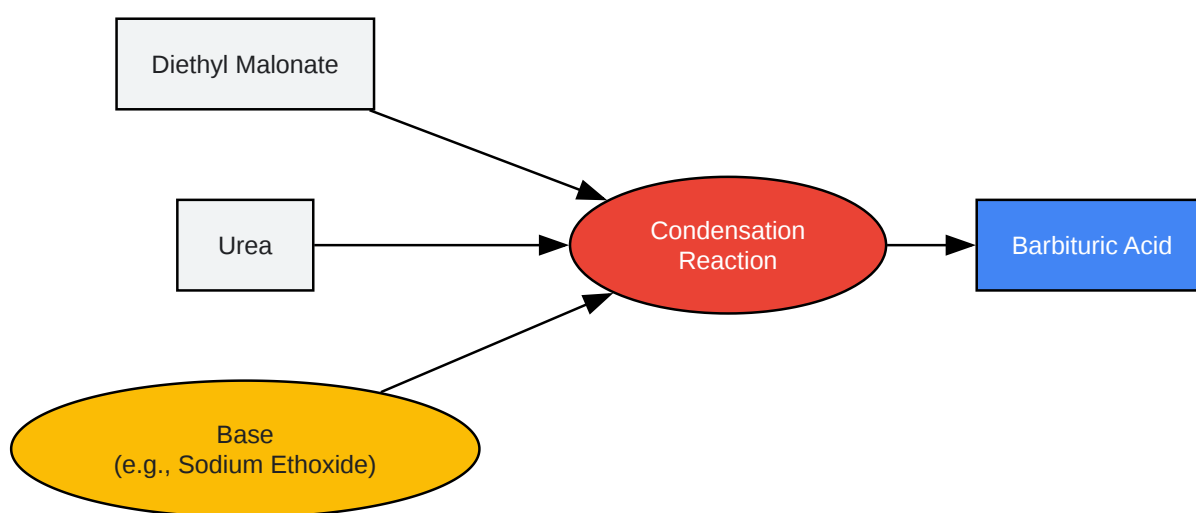
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Caption: General workflow of the malonic ester synthesis.

## Application in Drug Development: The Synthesis of Barbiturates

One of the earliest and most significant applications of malonic esters in drug development is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.<sup>[14]</sup>

The parent compound, barbituric acid, was first synthesized by the German chemist Adolf von Baeyer in 1864 through the condensation of urea and malonic acid.[15][16] The pharmacologically active derivatives, however, are synthesized using substituted malonic esters. The general synthesis involves a condensation reaction between a di-substituted diethyl malonate and urea in the presence of a strong base, typically sodium ethoxide.[14][17] This reaction forms the core heterocyclic pyrimidine ring structure of barbiturates. The pharmacological properties of different barbiturates are determined by the nature of the alkyl or aryl substituents at the C-5 position of the ring.[14][15]



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Caption: Synthesis of barbituric acid via condensation.

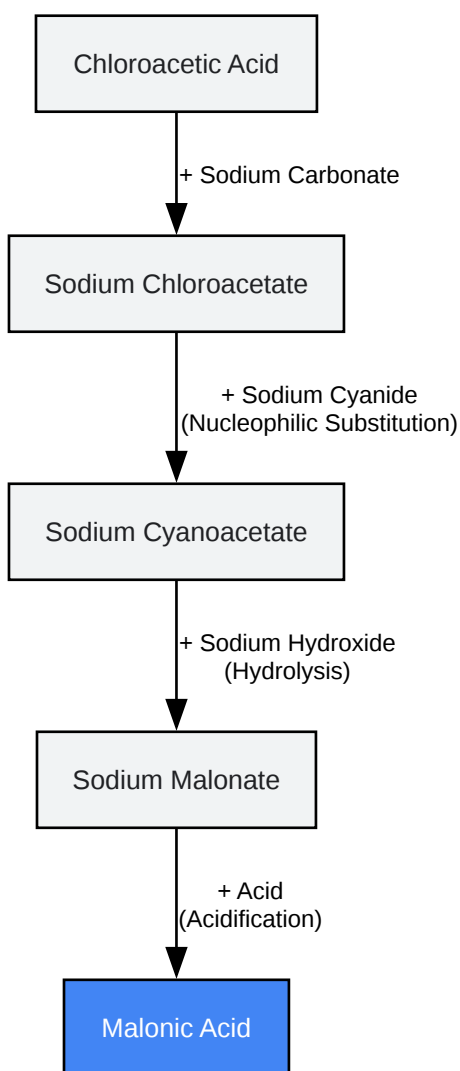
## Key Experimental Protocols

The following protocols are adapted from established and reliable sources, representing key historical syntheses.

## Classical Synthesis of Malonic Acid from Chloroacetic Acid

This protocol outlines the laboratory-scale synthesis of malonic acid.[1]

Workflow Diagram:



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Caption: Synthesis of malonic acid from chloroacetic acid.

Methodology:

- **Salt Formation:** Chloroacetic acid is neutralized with sodium carbonate in an aqueous solution to generate sodium chloroacetate.
- **Cyanation:** The solution is then treated with sodium cyanide. A nucleophilic substitution reaction occurs where the cyanide ion displaces the chloride ion, yielding the sodium salt of cyanoacetic acid.

- **Hydrolysis:** The nitrile group is hydrolyzed to a carboxylate group by heating the solution with sodium hydroxide. This step forms sodium malonate.
- **Acidification:** The final product, malonic acid, is precipitated from the solution by acidification with a strong mineral acid (e.g., HCl). The product can then be isolated by filtration and purified by recrystallization.

## Synthesis of Barbituric Acid

This protocol is an adaptation of the method for synthesizing the parent barbituric acid ring structure from diethyl malonate and urea, as described in Organic Syntheses.<sup>[14][17]</sup>

### Materials & Reagents:

- Sodium metal: 11.5 g (0.5 gram-atom)
- Absolute ethanol: 500 mL
- Diethyl malonate: 80 g (0.5 mol)
- Urea (dry): 30 g (0.5 mol)
- Concentrated Hydrochloric Acid (HCl)
- Distilled Water

### Apparatus:

- 2 L round-bottom flask
- Reflux condenser with a calcium chloride guard tube
- Oil bath for heating
- Büchner funnel and filter flask

### Procedure:

- **Preparation of Sodium Ethoxide:** In a 2 L round-bottom flask equipped with a reflux condenser, 11.5 g of finely cut sodium is carefully dissolved in 250 mL of absolute ethanol. This exothermic reaction generates the sodium ethoxide base in situ.
- **Addition of Reagents:** To the resulting sodium ethoxide solution, 80 g of diethyl malonate is added. Separately, 30 g of dry urea is dissolved in 250 mL of hot (approx. 70°C) absolute ethanol. This urea solution is then added to the reaction flask.
- **Condensation Reaction:** The mixture is thoroughly shaken and then refluxed for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.<sup>[14][17]</sup>
- **Work-up and Isolation:** After the reaction is complete, 500 mL of hot (50°C) water is added to dissolve the solid precipitate. The solution is then acidified with concentrated HCl until it is acidic to litmus paper (approximately 45 mL).
- **Crystallization and Purification:** The clear solution is cooled in an ice bath overnight to allow the barbituric acid to crystallize. The white product is collected on a Büchner funnel, washed with 50 mL of cold water, and dried in an oven at 105–110°C for 3-4 hours.

Table 2: Quantitative Data for Barbituric Acid Synthesis

Parameter	Value	Reference
Theoretical Yield	~64 g	Calculated
Actual Yield	46–50 g	<sup>[17][18]</sup>
Percent Yield	72–78%	<sup>[17][18]</sup>

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